N1,N1'-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine)

Description

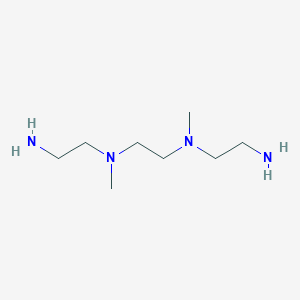

N1,N1'-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine) is a polyamine compound featuring a central ethane-1,2-diyl backbone connecting two modified ethylenediamine units. Each ethylenediamine group is methyl-substituted at the N1 position, resulting in a branched structure with four primary amine groups and two tertiary amine groups. This configuration enhances its chelating capabilities, making it valuable in coordination chemistry, corrosion inhibition, and materials science. The compound’s synthesis typically involves multi-step condensation and reduction reactions, as seen in analogous polyamine derivatives .

Properties

IUPAC Name |

N'-[2-[2-aminoethyl(methyl)amino]ethyl]-N'-methylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H22N4/c1-11(5-3-9)7-8-12(2)6-4-10/h3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXZYPCARKJGQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CCN(C)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444968 | |

| Record name | N~1~,N~1'~-(Ethane-1,2-diyl)bis(N~1~-methylethane-1,2-diamine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7382-58-3 | |

| Record name | N~1~,N~1'~-(Ethane-1,2-diyl)bis(N~1~-methylethane-1,2-diamine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1’-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine) typically involves the reaction of ethylenediamine with formaldehyde and methylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to maintain the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

N1,N1’-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products

Oxidation: Corresponding amides or carboxylic acids.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated derivatives.

Scientific Research Applications

Chemistry

The compound serves as a reagent in organic synthesis and polymer chemistry. Its ability to stabilize reaction intermediates makes it valuable in various synthetic pathways.

Biology

In biological research, N1,N1'-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine) has been utilized to study enzyme inhibition and protein interactions. Its structural properties allow it to interact with biological macromolecules effectively.

Medicine

There is potential for this compound as a therapeutic agent targeting diseases related to enzyme dysfunction. Its role in modulating enzyme activity could lead to novel treatment approaches.

Industrial Applications

In the oil and gas sector, the compound is primarily used as a clay-swelling inhibitor. This application is crucial for preventing wellbore instability during drilling operations, which can lead to significant operational challenges.

Case Study 1: Clay-Swelling Inhibition

Research has demonstrated that N1,N1'-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine) significantly reduces clay swelling in aqueous environments compared to control samples without the compound. This was evidenced by improved wellbore integrity during drilling operations in various geological settings.

Case Study 2: Enzyme Interaction Studies

In studies focused on enzyme inhibition, this compound showed promising results in modulating the activity of specific enzymes linked to metabolic disorders. The findings suggest its potential use in developing therapeutic agents aimed at enhancing enzyme function or inhibiting dysfunctional pathways.

Mechanism of Action

The compound exerts its effects by adsorbing onto the surface of clay minerals, thereby preventing their hydration and swelling. The adsorption mechanism involves the interaction of the compound’s amine groups with the negatively charged sites on the clay surface. This interaction stabilizes the clay structure and prevents water molecules from penetrating and causing swelling .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Polyamine Derivatives

Key Structural Differences

- Backbone Length : Compounds with pentane backbones (e.g., ) exhibit greater flexibility and larger coordination cavities compared to ethane-bridged analogues, influencing metal-ion binding selectivity .

- Substituent Effects: Methyl groups on N1 (target compound) increase steric hindrance and electron-donating capacity, enhancing adsorption on metal surfaces in corrosion inhibition . In contrast, aminoethyl substituents (NETS) improve hydrophilicity and shale-swelling inhibition .

- Schiff Base Derivatives : Introduction of aromatic aldehyde-derived groups (e.g., 4-chlorobenzylidene) enhances planar geometry and π-electron density, critical for forming protective films on steel surfaces .

Performance in Corrosion Inhibition

The target compound’s Schiff base derivatives demonstrate superior corrosion inhibition efficiency (up to 97% at 250 ppm) for carbon steel in hydrochloric acid, outperforming simpler ethylenediamine derivatives. Quantum chemical analyses correlate this efficacy with high electron density at amine groups and strong adsorption energies (-45.2 kJ/mol) . In contrast, NETS shows specialized utility in shale inhibition, reducing clay swelling by 40% in drilling applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N1,N1'-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine) in a laboratory setting?

- The compound can be synthesized via condensation reactions. For example, reacting N1,N1'-(ethane-1,2-diyl)bis(ethane-1,2-diamine) with aldehydes (e.g., 2,2'-(ethane-1,2-diylbis(oxy))dibenzaldehyde) in hot methanol under acidic conditions (0.1 mL glacial acetic acid) yields cyclic ligands. This method emphasizes controlled heating and stoichiometric ratios to ensure product purity .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- NMR spectroscopy (¹H, ¹³C) is critical for confirming structural integrity, particularly for identifying azomethine (-C=N-) protons in Schiff base derivatives . IR spectroscopy verifies functional groups (e.g., NH stretching at ~3300 cm⁻¹). HPLC with chiral columns (e.g., CHIRALPAK AD-H, 20% i-PrOH/hexanes) resolves enantiomers of derivatives, with retention times distinguishing (S,S)- and (R,R)-configurations . Elemental analysis and mass spectrometry validate molecular composition .

Q. What safety precautions are critical when handling N1,N1'-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine)?

- The compound is classified as skin corrosive (H314), sensitizing (H317), and aquatically toxic (H410). Mandatory precautions include:

- PPE : Nitrile gloves, lab coats, and NIOSH/EN 166-compliant goggles.

- Ventilation : Use fume hoods to avoid dust/aerosol inhalation.

- Spill Management : Absorb with inert material, avoid water flushing, and dispose as hazardous waste .

- Storage : Inert atmosphere (argon/nitrogen), 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can this compound be utilized in designing asymmetric catalytic systems?

- The compound serves as a precursor for chiral ligands in copper-catalyzed asymmetric amidation. For example, derivatization with benzoyl chloride forms N,N'-(1,2-bis(aryl)ethane-1,2-diyl)bis(N-methylbenzamide), which coordinates Cu(I) to induce enantioselectivity in C–N bond formation. Key factors include ligand-to-metal ratio (1:1) and photoactivation to modulate reactivity .

Q. What are the structural considerations when forming metal complexes with this ligand?

- The ligand binds via azomethine nitrogen , etheric oxygen , and NH groups , favoring octahedral geometries with transition metals (e.g., Cu(II), Fe(III)). Reactivity depends on:

- Molar ratio : 1:1 (metal:ligand) optimizes complex stability .

- Solubility : Complexes are sparingly soluble except in DMF/DMSO, requiring recrystallization from methanol/ethanol .

- Electronic effects : Electron-withdrawing substituents on the ligand enhance Lewis acidity at the metal center, improving catalytic activity .

Q. How can enantiomeric purity of derivatives be analyzed using chromatographic methods?

- Chiral HPLC is the gold standard. For N,N'-(1,2-bis(trifluoromethylphenyl)ethane-1,2-diyl)bis(N-methylbenzamide), use a CHIRALPAK AD-H column with 20% isopropanol/hexanes (1.0 mL/min flow rate). Retention times: (S,S)-enantiomer = 14.9 min, (R,R)-enantiomer = 18.2 min . Circular dichroism (CD) spectroscopy complements HPLC by correlating optical activity with absolute configuration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.